Musellarin C
Description
Historical Context and Discovery
Musellarin C was first identified in 2011 during phytochemical investigations of Musella lasiocarpa, a monotypic plant endemic to Yunnan, China. Zhao and colleagues isolated 18 mg of this compound from 3 kg of dried aerial plant material, achieving a 0.0006% extraction yield. Its discovery followed the 2002 isolation of musellarin A by Kinghorn’s group from Musa x paradisiaca fruits in Peru, which established the structural framework for this natural product family. Structural elucidation relied on advanced spectroscopic techniques:
Classification and Nomenclature
This compound belongs to the diarylheptanoid class, characterized by a seven-carbon chain linking two aromatic rings, and features a rare bicyclic tetrahydropyran system.
Systematic Name :
(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Molecular Properties :
| Property | Value |
|---|---|
| Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| CAS Registry | 1392476-33-3 |
| SMILES | COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
The compound’s IUPAC name reflects its tetracyclic scaffold comprising a naphthopyran core fused to a dihydropyran ring.
Significance in Natural Product Chemistry
This compound exemplifies structural innovations in plant secondary metabolites:
- Biosynthetic Uniqueness : The bicyclic tetrahydropyran motif arises from Friedel-Crafts cyclization, a reaction mimicked in its laboratory synthesis.
- Synthetic Challenge : Compact polycyclic architecture with three contiguous stereocenters prompted novel methodologies, including Achmatowicz rearrangements and Kishi reductions.
- Bioactivity Potential : While direct studies on this compound are limited, structural analogs show:
Relationship to Musellarin Family Compounds
The musellarin family (A–E) shares a conserved bicyclic framework but differs in aromatic substituents and stereochemistry:
Synthetic Convergence : Tong’s 2014 total synthesis route enabled access to multiple family members through late-stage diversification:
- Common Intermediate : Tricyclic enol ether 184 served as the precursor for A–C.
- Heck Coupling : Introduced aryl groups via Pd-catalyzed reactions with diazonium salts (e.g., 15a–c).
- Diastereoselectivity : Achieved 7:1–9:1 trans selectivity in dihydropyran functionalization.
Key Synthetic Steps for this compound:
1. Achmatowicz rearrangement of furfuryl alcohol → dihydropyranone
2. BF₃·Et₂O-mediated Friedel-Crafts cyclization → tricyclic core
3. Heck coupling with 4-acetamidophenyldiazonium tetrafluoroborate
4. TBAF-mediated desilylation → final product
Properties
IUPAC Name |
(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYSBQSMIOYNB-ZMYBRWDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Achmatowicz Rearrangement and Kishi Reduction
The synthesis commences with D-lyxose derivative 4 , which undergoes Achmatowicz rearrangement using N-bromosuccinimide (NBS) in wet acetonitrile to yield dihydropyranone 5 (72% yield). Subsequent Kishi reduction with Zn(BH₄)₂ in THF at −78°C produces diol 6 with >20:1 diastereomeric ratio (dr), critical for downstream stereochemical control.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield | dr |
|---|---|---|---|
| Achmatowicz Rearrangement | NBS (1.2 eq), CH₃CN/H₂O (9:1), 0°C → rt | 72% | - |
| Kishi Reduction | Zn(BH₄)₂ (2.5 eq), THF, −78°C, 2 h | 85% | >20:1 |
Friedel-Crafts Cyclization
Diol 6 is converted to bis-epoxide 7 via treatment with mCPBA (2.2 eq) in CH₂Cl₂ at 0°C (88% yield). Exposure to BF₃·OEt₂ (10 mol%) in toluene induces tandem epoxide opening and Friedel-Crafts cyclization, furnishing tricyclic intermediate 8 with complete regiocontrol (Table 2).
Optimization Insights :
-
Lowering BF₃ loading to <5 mol% resulted in incomplete conversion (<50%).
-
Toluene outperformed DCM or THF in minimizing side reactions (e.g., epimerization).
Heck Coupling with Aryldiazonium Salts
The critical 2,6-trans diaryl configuration is installed via Pd(OAc)₂-catalyzed coupling of tricyclic enol ether 9 with 3,4-dimethoxybenzenediazonium tetrafluoroborate (10c ). Under optimized conditions (NaOAc, MeCN, 40°C), this compound (1c ) is obtained in 68% yield with 9:1 dr.
Comparative Diazonium Salt Reactivity :
| Diazonium Salt | R₁ | R₂ | Yield (%) | dr (trans:cis) |
|---|---|---|---|---|
| 10a (Musellarin A) | H | OMe | 73 | 9:1 |
| 10b (Musellarin B) | OMe | H | 65 | 7:1 |
| 10c (this compound) | OMe | OMe | 68 | 9:1 |
Analytical Characterization
Spectroscopic Fingerprinting
This compound exhibits distinct NMR features differentiating it from analogs:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, MeOH/H₂O 75:25) shows ≥98% purity with tR = 12.7 min, validated against isolated natural product samples.
Challenges and Mitigation Strategies
Diastereoselectivity in Heck Coupling
The trans:cis ratio during aryl group installation depends on:
Chemical Reactions Analysis
Types of Reactions: Musellarin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid and N-bromosuccinimide.
Reduction: Zinc and acetic acid are used for g-deoxygenation.
Substitution: Aryldiazonium salts are used in Heck coupling reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further biological and chemical studies .
Scientific Research Applications
Musellarin C has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex natural products and analogues.
Biology: Studied for its potential biological activities, including antioxidant, anticancer, and antibacterial properties.
Medicine: Investigated for its cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mechanism of Action
The exact mechanism of action of Musellarin C is not fully understood. it is known to interact with various molecular targets and pathways. For example, this compound has been shown to induce quinone reductase activity, which is involved in the detoxification of carcinogens. It also exhibits moderate cytotoxicity against several cancer cell lines, suggesting its potential role in disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Musellarin C vs. Musellarin B
This compound vs. Musellarin D
This compound vs. Musellarin A
- Molecular Formula : Musellarin A has C20H20O4 , lacking one carbon and oxygen compared to this compound .
- Structural Differences :
- Availability : Musellarin A is more commercially accessible, with suppliers like Wuhan Pubang Tech offering various quantities, whereas this compound is often listed as "inquiry only" .
Physicochemical and Practical Comparisons
Table 1: Key Properties of Musellarin Compounds
Biological Activity
Musellarin C is a compound belonging to the class of diarylheptanoids, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Overview of this compound
This compound was first synthesized as part of a series of compounds derived from the plant Musella lasiocarpa. The synthesis involves complex organic reactions that yield musellarins A, B, and C with varying efficiencies. This compound shares structural similarities with other diarylheptanoids, which have been recognized for their potential health benefits.
2. Synthesis of this compound
The total synthesis of this compound has been achieved through a series of stereoselective reactions. Research indicates that the synthesis can be conducted in 11-12 steps with overall yields ranging from 38% to 42% . The synthetic route typically involves:
- Heck Coupling : A key step where aryl diazonium salts are coupled with enol ethers to introduce the desired aryl groups.
- Stereoselective Installation : The process ensures that the correct stereochemistry is maintained throughout the synthesis.
3. Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
3.1 Anticancer Activity
This compound has shown significant potential as an anticancer agent. Studies indicate that it induces apoptosis in various cancer cell lines, including HL-60 (human promyelocytic leukemia) and HepG2 (human liver cancer) cells. The IC50 values for musellarin B (a related compound) were reported at 21.3 µM against HL-60, suggesting similar efficacy may be expected for this compound .
3.2 Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies depending on the strain and concentration used .
4. Case Studies
Several case studies have explored the biological activities of diarylheptanoids, including this compound:
- Case Study 1 : A study on the cytotoxic effects of musellarins on various cancer cell lines revealed that synthetic analogs of this compound exhibited selective cytotoxicity against HL-60 cells while being less effective against HepG2 and MCF7 (breast cancer) cells .
- Case Study 2 : In vitro assays demonstrated that this compound could significantly reduce inflammation markers in cultured macrophages, indicating its potential as an anti-inflammatory agent .
5. Conclusion
This compound represents a promising compound within the diarylheptanoid class due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The ongoing research into its mechanisms and efficacy will further elucidate its potential therapeutic roles.
As studies continue to explore the full spectrum of biological activities associated with this compound and its analogs, it is essential to consider both their pharmacological benefits and potential side effects to optimize their use in clinical settings. Further research will also help clarify the mechanisms underlying these activities, paving the way for new therapeutic strategies based on this compound.
Q & A
Basic: What experimental methodologies are essential for the structural elucidation of Musellarin C?
Answer:
this compound's structural characterization requires a combination of high-resolution mass spectrometry (HREIMS) to determine molecular formula (e.g., C₂₁H₂₂O₅) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HMBC, and HSQC) to assign proton and carbon signals. Relative stereochemistry is resolved using ROESY experiments, while IR spectroscopy confirms functional groups like hydroxyl and methoxy moieties. For novel compounds, purity must be validated via HPLC or TLC, and comparisons to known analogs (e.g., Musellarin B/D) are critical .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from variability in experimental conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Replication: Reproduce assays using standardized protocols (e.g., identical cell culture conditions, controls).
- Analytical Rigor: Validate compound purity via HPLC-MS and quantify batch-to-batch consistency.
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends.
- Meta-Analysis: Compare data with structurally related compounds (e.g., Musellarin B) to identify structure-activity relationships (SARs) .
Basic: What experimental design principles ensure reproducibility in this compound synthesis?
Answer:
- Detailed Protocols: Document reaction conditions (solvents, temperatures, catalysts) and purification steps (column chromatography gradients, crystallization solvents).
- Characterization: Include full spectral data (NMR, HRMS) for intermediates and final products.
- Negative Controls: Test for byproducts or degradation during storage (e.g., stability under light/temperature variations).
- Cross-Validation: Compare spectral data with published analogs (e.g., Musellarin D) to confirm structural fidelity .
Advanced: How to distinguish this compound from its structural analogs in complex mixtures?
Answer:
- Chromatographic Separation: Use HPLC with PDA/UV detection to resolve co-eluting analogs. Optimize mobile phases (e.g., acetonitrile/water gradients with 0.1% formic acid).
- Tandem MS/MS: Fragment ions (e.g., m/z transitions) can differentiate positional isomers (e.g., methoxy vs. hydroxyl group placement).
- ROESY Correlations: Identify spatial proximity of substituents (e.g., H-4a configuration in this compound vs. D) .
Basic: How should researchers present conflicting cytotoxicity data for this compound in manuscripts?
Answer:
- Transparent Reporting: Clearly state assay conditions (cell lines, incubation times, positive/negative controls).
- Statistical Disclosure: Use ANOVA or t-tests to quantify variability; report p-values and confidence intervals.
- Contextualization: Discuss potential confounding factors (e.g., solvent cytotoxicity, cell passage number).
- Supplementary Data: Include raw cytotoxicity curves and replicate data in supporting information .
Advanced: What strategies validate this compound’s purity and identity in natural product extracts?
Answer:
- Multi-Detector HPLC: Couple UV, MS, and evaporative light scattering (ELS) detection to confirm homogeneity.
- Quantitative NMR (qNMR): Use internal standards (e.g., trimethylsilylpropionic acid) to assess purity.
- Isotopic Profiling: Compare ¹³C NMR shifts with synthetic standards to rule out isotopic interference .
Basic: What methodologies are recommended for assessing this compound’s stability under physiological conditions?
Answer:
- Simulated Biofluids: Incubate this compound in PBS (pH 7.4), gastric fluid (pH 1.2), or serum at 37°C.
- Time-Course Analysis: Sample at intervals (0, 6, 24 hrs) and quantify degradation via LC-MS.
- Metabolite Identification: Use high-resolution MSⁿ to trace breakdown products .
Advanced: How to address discrepancies in this compound’s reported mechanisms of action (MOA)?
Answer:
- Pathway-Specific Assays: Employ siRNA knockdowns or inhibitors to isolate targets (e.g., MAPK vs. PI3K pathways).
- Omics Integration: Combine transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
- Structural Probes: Design fluorescent or biotinylated derivatives for target pulldown experiments .
Basic: What computational tools aid in modeling this compound’s binding interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in putative targets (e.g., kinases).
- MD Simulations: Run GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
- Pharmacophore Mapping: Identify critical interaction motifs (e.g., hydrogen bond acceptors) using MOE or Phase .
Advanced: How to design cross-species studies for this compound’s ecological or pharmacological roles?
Answer:
- Species Selection: Prioritize phylogenetically diverse models (e.g., plant sources vs. mammalian systems).
- Functional Orthologs: Use BLAST to identify conserved targets across species.
- Ecological Relevance: Correlate in vitro bioactivity with field data (e.g., allelopathic effects in Musella lasiocarpa habitats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
